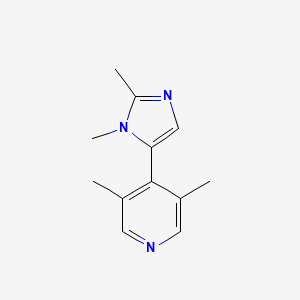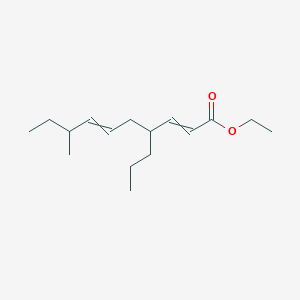
8-Methyl-4-propyl-2,6-decadienoic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-4-propyl-2,6-decadienoic acid ethyl ester is an organic compound with the molecular formula C16H28O2 and a molecular weight of 252.392 g/mol . This compound is known for its unique structure, which includes a long carbon chain with multiple double bonds and a carboxylic acid ester group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 8-Methyl-4-propyl-2,6-decadienoic acid ethyl ester typically involves the esterification of 8-Methyl-4-propyl-2,6-decadienoic acid with ethanol in the presence of an acid catalyst . The reaction conditions often include heating the mixture to reflux to drive the reaction to completion. Industrial production methods may involve more efficient catalytic processes and continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
8-Methyl-4-propyl-2,6-decadienoic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common reagents and conditions used in these reactions include strong acids or bases, specific oxidizing or reducing agents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Methyl-4-propyl-2,6-decadienoic acid ethyl ester is utilized in various scientific research fields:
Chemistry: It serves as a model compound for studying esterification and hydrolysis reactions.
Biology: Researchers use it to investigate the metabolic pathways of esters in biological systems.
Medicine: It is explored for its potential therapeutic properties and as a precursor for synthesizing bioactive molecules.
Industry: This compound is used in the production of fragrances and flavorings due to its unique scent profile.
Mechanism of Action
The mechanism by which 8-Methyl-4-propyl-2,6-decadienoic acid ethyl ester exerts its effects involves its interaction with specific molecular targets and pathways. In biological systems, it may undergo enzymatic hydrolysis to release the corresponding acid and ethanol, which can then participate in various metabolic processes. The ester group can also interact with proteins and enzymes, affecting their function and activity .
Comparison with Similar Compounds
8-Methyl-4-propyl-2,6-decadienoic acid ethyl ester can be compared with other similar compounds, such as:
2,4-Decadienoic acid ethyl ester: This compound has a similar structure but lacks the methyl and propyl substituents, resulting in different chemical properties and applications.
Ethyl 2,4-decadienoate: Another similar compound with variations in the position and configuration of double bonds, leading to distinct reactivity and uses.
The uniqueness of this compound lies in its specific substituents and double bond configuration, which confer unique chemical and physical properties.
Properties
CAS No. |
56771-51-8 |
|---|---|
Molecular Formula |
C16H28O2 |
Molecular Weight |
252.39 g/mol |
IUPAC Name |
ethyl 8-methyl-4-propyldeca-2,6-dienoate |
InChI |
InChI=1S/C16H28O2/c1-5-9-15(11-8-10-14(4)6-2)12-13-16(17)18-7-3/h8,10,12-15H,5-7,9,11H2,1-4H3 |
InChI Key |
BWSDHEJWVGWNQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC=CC(C)CC)C=CC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


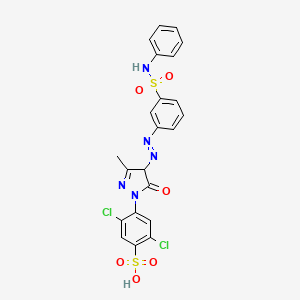

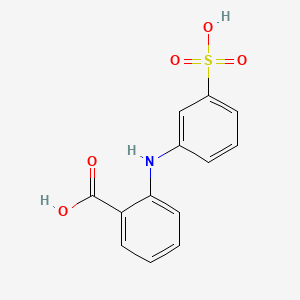
![Azeto[1,2-A]benzimidazole](/img/structure/B13798211.png)
![3,5-Dichloro-2-[[[(4-nitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13798227.png)
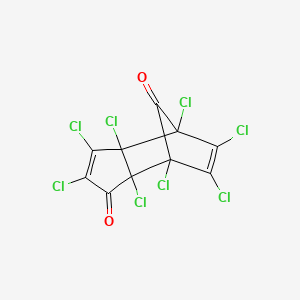
![4-[(1,4-dimethyl-1,5-dihydro-1,2,4-triazol-1-ium-3-yl)diazenyl]-N,N-diethylaniline;methyl sulfate](/img/structure/B13798236.png)

![sodium;hydroxy-[(2S,3R)-3-methyloxiran-2-yl]phosphinate](/img/structure/B13798245.png)
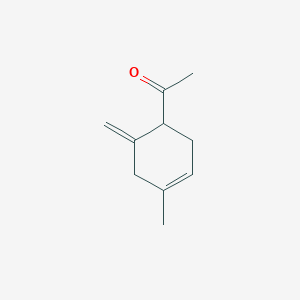
![2-[(1R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]acetic acid](/img/structure/B13798255.png)

![1-[2-[Bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;titanium](/img/structure/B13798273.png)
